2-Bromo-4-cyano-5-methoxybenzoic acid
Overview
Description
2-Bromo-4-cyano-5-methoxybenzoic acid is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.05 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and methoxy functional groups
Preparation Methods
The synthesis of 2-Bromo-4-cyano-5-methoxybenzoic acid can be achieved through several synthetic routes. One common method involves the bromination of 4-cyano-5-methoxybenzoic acid using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to ensure selective bromination .
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize yield and purity.
Chemical Reactions Analysis
2-Bromo-4-cyano-5-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions. For example, a nucleophilic substitution reaction with an amine can yield an amide derivative.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride. Conversely, the methoxy group can undergo oxidation to form a carboxylic acid derivative.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include bromine, lithium aluminum hydride, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-cyano-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyano-5-methoxybenzoic acid involves its interaction with specific molecular targets. The bromine and cyano groups can participate in electrophilic and nucleophilic interactions, respectively, while the methoxy group can influence the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromo-4-cyano-5-methoxybenzoic acid can be compared with other similar compounds, such as:
2-Bromo-5-methoxybenzoic acid: Lacks the cyano group, which affects its reactivity and applications.
4-Cyano-5-methoxybenzoic acid: Lacks the bromine atom, which influences its ability to participate in substitution and coupling reactions.
2-Bromo-4-methylbenzoic acid: Contains a methyl group instead of a cyano group, leading to different chemical properties and applications
Properties
IUPAC Name |
2-bromo-4-cyano-5-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-8-3-6(9(12)13)7(10)2-5(8)4-11/h2-3H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWJHDCPPDGHCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C#N)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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